molecular formula C25H24N4O2 B2695755 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea CAS No. 548748-70-5

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea

Cat. No. B2695755
CAS RN: 548748-70-5
M. Wt: 412.493
InChI Key: KANKPFFURFNGBE-UHFFFAOYSA-N
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Description

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
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Scientific Research Applications

Crystal Forms and Bioavailability

The polymorphs of a similar compound, YM022, have been studied, revealing two crystalline forms (alpha and beta) obtained through different recrystallization methods. Amorphous YM022, created by spray drying, along with its crystalline forms, displayed enhanced bioavailability when used in solid dispersion and wet grinding methods. These forms of YM022, which bear structural resemblance to 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea, showed improved in vitro dissolution and in vivo absorption in dogs, highlighting the potential for enhanced drug delivery systems (Yano et al., 1996).

Colloidal Particles in Drug Delivery

Research on YM022, a structurally similar compound, demonstrates the formation of colloidal particles when dispersed in water. These particles showed stable physicochemical properties and maintained their diameter and content during storage. In vivo absorption studies in rats indicated effective absorption of these colloidal solutions, suggesting potential application in drug delivery systems (Yano et al., 1996).

Characterization and Antagonistic Activity

YM022, a compound closely related to this compound, has been characterized for its antagonistic activity at CCKB/gastrin receptors. It showed potent inhibition of CCK-8 binding to rat brain CCKB/gastrin receptors and effectively inhibited the mobilization of intracellular free Ca2+ concentration, indicating its potential as a research tool for studying the physiological and pharmacological roles of CCKB/gastrin receptors (Saita et al., 1994).

properties

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-29-21-15-9-8-14-20(21)22(19-12-6-3-7-13-19)27-23(24(29)30)28-25(31)26-17-16-18-10-4-2-5-11-18/h2-15,23H,16-17H2,1H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANKPFFURFNGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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